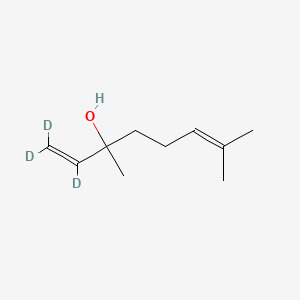

Linalool-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Linalool-d3 is a deuterated form of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Linalool-d3 typically involves the deuteration of linalool. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms into the linalool molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity this compound. The use of deuterated solvents and catalysts is optimized to ensure efficient production and minimal waste.

化学反応の分析

Types of Reactions

Linalool-d3 undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into linalool oxide or other oxygenated derivatives.

Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include linalool oxide, hydrogenated linalool derivatives, and various substituted linalool compounds

科学的研究の応用

Linalool-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in NMR spectroscopy due to its deuterated nature, which provides clearer signals and better resolution.

Biology: Studied for its potential antimicrobial and anti-inflammatory properties, making it a candidate for developing new therapeutic agents.

Medicine: Investigated for its potential use in aromatherapy and as a bioactive compound in pharmaceutical formulations.

Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma and potential as a natural additive.

作用機序

The mechanism of action of Linalool-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to its observed antimicrobial and anti-inflammatory effects. The deuterated nature of the compound may also influence its metabolic stability and bioavailability, enhancing its potential therapeutic applications.

類似化合物との比較

Linalool-d3 can be compared with other similar compounds such as:

Linalool: The non-deuterated form, which has similar properties but different NMR characteristics.

Geraniol: Another terpene alcohol with similar applications but distinct chemical structure and properties.

Citronellol: A related compound with similar uses in the fragrance industry but different biological activities.

The uniqueness of this compound lies in its deuterated nature, which provides advantages in scientific research, particularly in NMR spectroscopy and studies involving metabolic pathways.

生物活性

Linalool-d3, a deuterated form of the naturally occurring terpene linalool, has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, therapeutic potential, and relevant case studies, supported by data tables and research findings.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial effects against various pathogens. Research indicates that linalool can disrupt bacterial membranes and interfere with metabolic processes.

- Membrane Disruption : Linalool damages the cell membrane of bacteria, leading to increased permeability and cell lysis. This was evidenced by studies showing substantial leakage of nucleic acids and proteins from treated Pseudomonas fluorescens cells .

- Metabolic Interference : The compound affects the respiratory metabolism of bacteria, as demonstrated by a reduction in ATPase and dehydrogenase activities in treated cells .

1.2 Efficacy Against Specific Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Pseudomonas fluorescens | 0.5% | Significant metabolic disruption observed |

| Staphylococcus aureus | 0.8% | Cell membrane damage noted |

| Escherichia coli | 1% | Inhibition of growth reported |

2. Therapeutic Potential

This compound has been investigated for its potential therapeutic applications, particularly in mental health.

2.1 Sedative Effects

Inhalation of linalool has been shown to produce sedative effects in animal models, leading to reduced anxiety levels without motor impairment . The compound modulates neurotransmitter levels, including dopamine and GABA, which are crucial for mood regulation.

2.2 Case Studies

- Anxiolytic Effects : A study demonstrated that linalool exposure reduced anxiety-like behaviors in mice, suggesting its potential use in treating anxiety disorders .

- Stress Recovery : In stressed mice, linalool inhalation restored normal levels of stress-related neurotransmitters .

3.1 Comparative Studies

A comparative analysis of linalool and this compound showed that the deuterated version retains similar biological activities but with enhanced stability due to the presence of deuterium .

3.2 Patch Test Reactions

In clinical settings, linalool has been associated with allergic reactions, as evidenced by patch tests conducted on dermatitis patients. Approximately 6.9% of subjects showed positive reactions to oxidized linalool formulations, indicating potential sensitization risks .

4. Summary of Key Findings

- This compound demonstrates potent antimicrobial activity through membrane disruption and metabolic interference.

- It shows promise as a therapeutic agent for anxiety and stress-related disorders.

- Clinical implications include potential allergic reactions among sensitive individuals.

特性

IUPAC Name |

1,1,2-trideuterio-3,7-dimethylocta-1,6-dien-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i1D2,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSHBSSFJOMGT-WSWICNJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C(C)(CCC=C(C)C)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。